molecular formula C9H13Cl2N3 B2874824 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride CAS No. 2490400-55-8

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2874824
CAS No.: 2490400-55-8
M. Wt: 234.12
InChI Key: NHZPRXJIKXYZPJ-UHFFFAOYSA-N
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Description

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their specific chemical structure and the target they interact with. For example, some benzimidazole derivatives are known to inhibit the fibroblast growth factor receptor, which plays a key role in cell proliferation and survival .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for benzimidazole derivatives are vast due to their wide range of biological activities. They are being explored for their potential uses in treating various diseases, including cancer, viral infections, and fungal infections .

Preparation Methods

The synthesis of 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    N-Methylation: The benzimidazole core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Amination: The methylated benzimidazole is reacted with formaldehyde and a secondary amine to introduce the N-methylmethanamine group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure and a wide range of biological activities.

    N-Methylbenzimidazole: A methylated derivative with enhanced lipophilicity and potential for improved bioavailability.

    Benzimidazole N-oxides: Oxidized derivatives with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-(3H-benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;;/h2-4,6,10H,5H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZPRXJIKXYZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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